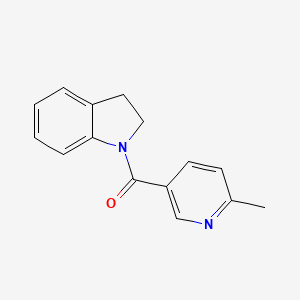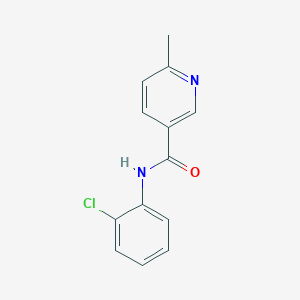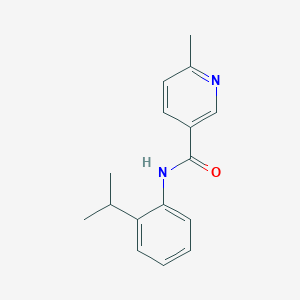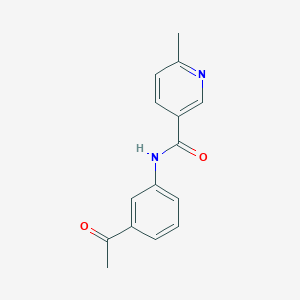
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to act through various cellular pathways. One of the proposed mechanisms is the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may modulate the expression of certain genes that are involved in the immune response.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has also been reported to have antiviral and antibacterial activities. In animal studies, this compound has shown potential as an anti-inflammatory agent and a modulator of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone in lab experiments include its diverse biological activities and potential as a therapeutic agent. Moreover, the synthetic route for this compound is well-established, and it can be easily synthesized in large quantities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Moreover, the development of novel synthetic routes and modifications to the existing synthetic route can improve the yield and purity of the final product. Additionally, the exploration of the structure-activity relationship of this compound can lead to the development of more potent derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone involves a multistep process that requires expertise in organic chemistry. The starting material for the synthesis is 2-aminopyridine, which undergoes a series of reactions to form the final product. The synthesis of this compound has been reported in several research articles, and various modifications to the synthetic route have been proposed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone has shown promising results in several scientific research applications. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Several studies have reported the antitumor, antiviral, and antibacterial activities of this compound. Moreover, it has also shown potential as an anti-inflammatory agent and a modulator of the immune system.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-7-13(10-16-11)15(18)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKPGOBEDPQEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)

![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)

![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)

